molecular formula C17H12ClF2NOS B3036885 4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole CAS No. 400084-94-8

4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B3036885
CAS No.: 400084-94-8
M. Wt: 351.8 g/mol
InChI Key: BAMCGKOAAQRWPZ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This particular compound features a thiazole ring substituted with a chlorophenyl group, a difluorophenyl group, and a methoxy group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole
  • 4-[(4-Methylphenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole
  • 4-[(4-Fluorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole

Uniqueness

The uniqueness of 4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and difluorophenyl groups may enhance its potency and selectivity compared to similar compounds.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2NOS/c1-10-16(22-9-11-5-7-12(18)8-6-11)21-17(23-10)15-13(19)3-2-4-14(15)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMCGKOAAQRWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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